

# Ergosterol Peroxide Glucoside (CAS 140447-22-9): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ergosterol peroxide glucoside*

Cat. No.: *B1149695*

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## Abstract

**Ergosterol peroxide glucoside** (CAS 140447-22-9), a naturally occurring sterol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and characterization, alongside a summary of its quantitative biological data, are presented to facilitate further research and development. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering a foundation for its exploration as a novel drug candidate.

## Chemical and Physical Properties

**Ergosterol peroxide glucoside**, also known as ergosterol peroxide 3-O- $\beta$ -D-glucopyranoside, is a glycosylated derivative of ergosterol peroxide. The addition of a glucose moiety to the C-3 position of the ergosterol peroxide backbone significantly alters its physicochemical properties, including its solubility and potential biological interactions.

Property	Value	Source
CAS Number	140447-22-9	N/A
Molecular Formula	C <sub>34</sub> H <sub>54</sub> O <sub>8</sub>	[1]
Molecular Weight	590.79 g/mol	[1]
Appearance	White or off-white solid/powder	[1]
Synonyms	Ergosterol peroxide 3-O-β-D-glucopyranoside	[1]

## Spectroscopic Data

The structural elucidation of **ergosterol peroxide glucoside** is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. While a complete, publicly available spectrum for the glucoside is not readily accessible, data for the aglycone, ergosterol peroxide, is well-documented and provides a foundational understanding of the sterol core.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Ergosterol Peroxide (Aglycone) in CDCl<sub>3</sub>[2][3]

Position	<sup>13</sup> C NMR (δ, ppm)	<sup>1</sup> H NMR (δ, ppm, J in Hz)
3	66.4	3.98 (m)
5	79.4	-
6	135.4	6.25 (d, J=8.5)
7	130.8	6.52 (d, J=8.5)
8	82.2	-
9	51.2	-
10	36.9	-
13	44.5	-
14	51.7	-
17	56.2	-
20	39.7	-
22	135.2	5.23 (dd, J=15.3, 7.8)
23	132.3	5.17 (dd, J=15.3, 8.5)
C-1' (Glucose)	~101-105	~4.3-4.9 (d)
C-2' to C-5' (Glucose)	~70-78	~3.2-3.9 (m)
C-6' (Glucose)	~61-63	~3.7-3.9 (m)

Note: Glucose moiety shifts are approximate and can vary based on solvent and experimental conditions.

## Biological Activity and Mechanism of Action

Ergosterol peroxide and its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It is presumed that the glucoside form may modulate the bioavailability and activity of the parent compound.

## Anti-cancer Activity

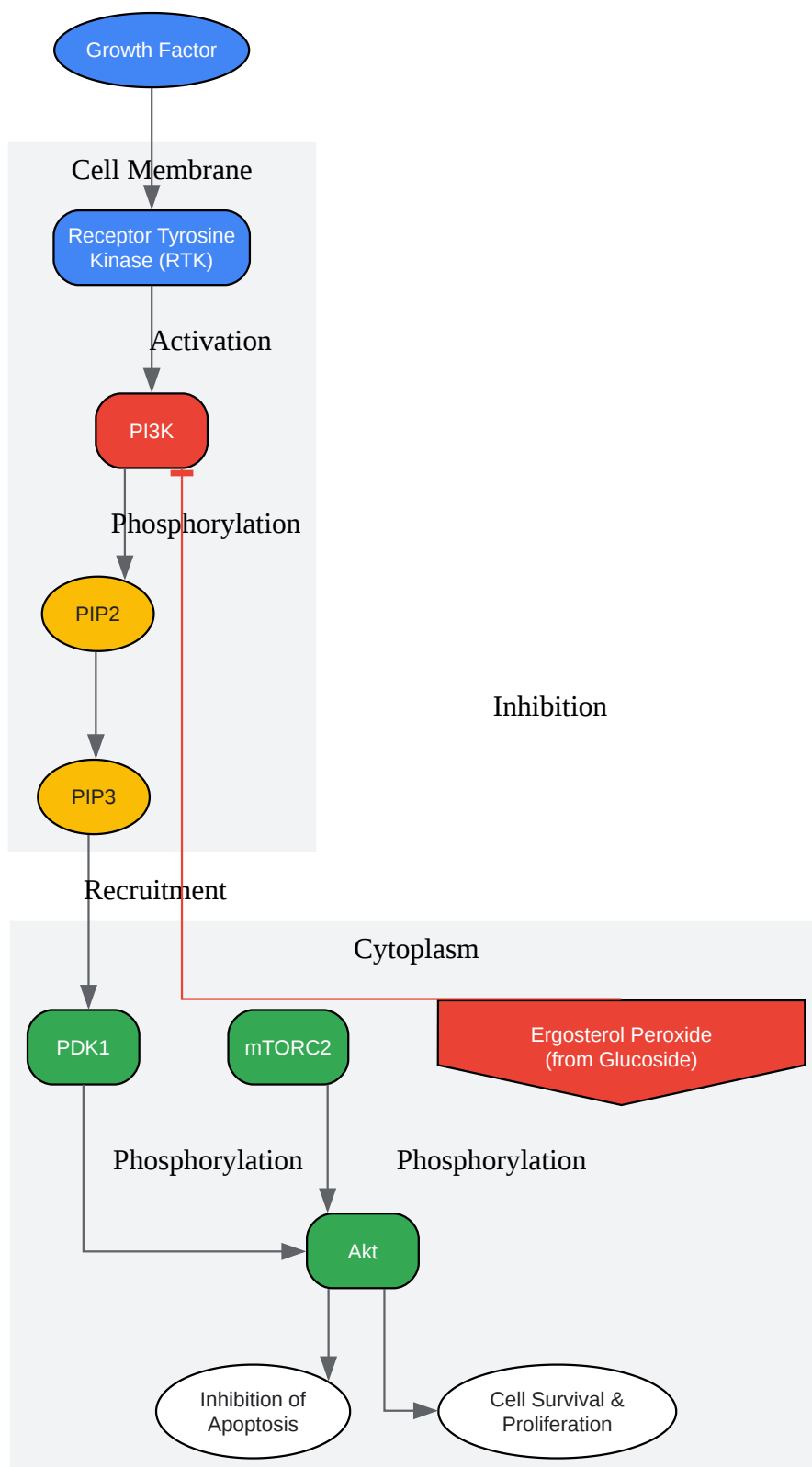
The cytotoxic effects of ergosterol peroxide have been evaluated against a variety of cancer cell lines. While specific data for the glucoside is limited, the aglycone provides a strong indication of its potential.

Table 2: Cytotoxicity of Ergosterol Peroxide (Aglycone) against Various Cancer Cell Lines

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Source
T47D	Breast Cancer	5.8	[4]
MCF-7	Breast Cancer	~46.6 (40 μg/mL)	N/A
Hep 3B	Hepatocellular Carcinoma	~45.3 (19.4 μg/mL)	[5]
LS180	Colon Adenocarcinoma	~40.4 (17.3 μg/mL)	[6]

## Mechanism of Action: The PI3K/Akt Signaling Pathway

Evidence suggests that the anti-cancer effects of ergosterol peroxide are mediated, at least in part, through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8] This pathway is crucial for cell survival, proliferation, and apoptosis resistance in many cancers. Inhibition of this pathway by ergosterol peroxide leads to the induction of apoptosis, likely through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. It is hypothesized that **ergosterol peroxide glucoside** may act as a pro-drug, being hydrolyzed to the active aglycone within the cellular environment.



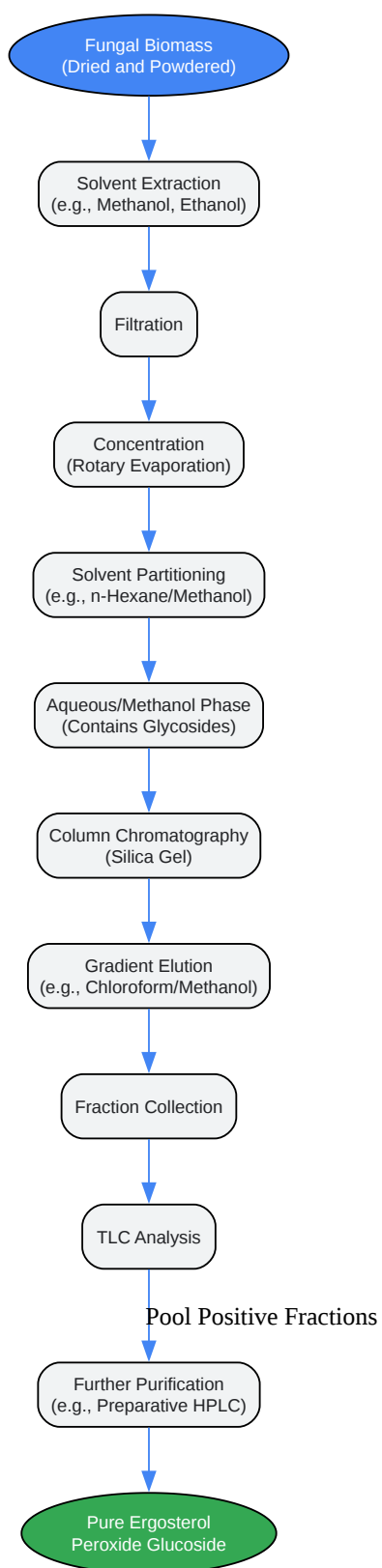
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Caption: PI3K/Akt Signaling Pathway Inhibition by Ergosterol Peroxide.

## Experimental Protocols

### Isolation and Purification of Ergosterol Peroxide Glucoside from Fungal Sources

This protocol provides a general framework for the isolation of sterol glycosides from fungal biomass. Optimization may be required depending on the specific fungal species and the concentration of the target compound.



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Caption: General Workflow for Fungal Sterol Glucoside Isolation.

#### Methodology:

- **Extraction:** The dried and powdered fungal material is extracted with an organic solvent such as methanol or ethanol at room temperature with agitation for 24-48 hours. This process is typically repeated multiple times to ensure complete extraction.
- **Concentration:** The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common system is n-hexane and methanol. The more polar sterol glycosides will preferentially partition into the methanol phase.
- **Column Chromatography:** The methanol-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
- **Fraction Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
- **Purification:** Fractions containing **ergosterol peroxide glucoside** are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.

## Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

#### Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **ergosterol peroxide glucoside** (typically in a series of dilutions) for a specified period (e.g., 24, 48, or



72 hours). A vehicle control (e.g., DMSO) is also included.

- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined.

## Conclusion

**Ergosterol peroxide glucoside** presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to modulate the PI3K/Akt signaling pathway highlights a clear mechanism for its anti-cancer effects. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating natural product. Further investigation into its specific molecular targets, in vivo efficacy, and safety profile is warranted to advance its journey from the laboratory to the clinic.

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